REACTION_CXSMILES
|
[CH:1]1([C:7]([CH:9]([OH:14])[CH2:10][CH2:11][CH:12]=[CH2:13])=[CH2:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>CCCCCC.O=[Mn]=O>[CH:1]1([C:7]([C:9](=[O:14])[CH2:10][CH2:11][CH:12]=[CH2:13])=[CH2:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Type
|
CUSTOM
|
Details
|
After stirring for 96 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered over Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
96 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(=C)C(CCC=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 71 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |